2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple isoindole and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoindole derivatives with nitro-substituted phenoxy compounds under controlled conditions. The reaction often requires the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and isoindole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, altering the activity of target proteins. The isoindole moieties can interact with nucleic acids or other biomolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- **3-((5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YLMETHYL)-AMINO)-BENZOIC ACID
- **5-Bromo-5-nitro-1,3-dioxane
- **5-NITRO-2-{4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZYL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific arrangement of isoindole and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H15N3O7 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H15N3O7/c32-25-22-12-10-20(15-24(22)28(35)29(25)16-5-2-1-3-6-16)38-19-8-4-7-17(13-19)30-26(33)21-11-9-18(31(36)37)14-23(21)27(30)34/h1-15H |
InChI Key |
MLTVYABHOQKQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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